1-(10-Hydroxy-9-phenanthryl)ethanone
Description
1-(10-Hydroxy-9-phenanthryl)ethanone is a polycyclic aromatic ketone featuring a phenanthrene backbone substituted with a hydroxy group at position 10 and an acetyl group at position 8. The phenanthrene core provides extended conjugation, influencing electronic properties and reactivity.
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(10-hydroxyphenanthren-9-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-10(17)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)16(15)18/h2-9,18H,1H3 |
InChI Key |
ZKCHVINHDAVKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Inferred properties based on structural similarities.
Key Observations :
- Phenanthrene vs. Phenyl Backbones : The phenanthrene-based compounds (e.g., 9-Acetylphenanthrene) exhibit higher molecular weights and extended π-conjugation compared to simpler phenyl derivatives, which may influence UV-Vis absorption and thermal stability .
- Substituent Effects: The hydroxy group in this compound likely increases its polarity and boiling point relative to 9-Acetylphenanthrene. Similar trends are seen in phenyl derivatives, where hydroxylation elevates melting points (e.g., 97–110°C for hydroxy-substituted phenyl ethanones vs. 73–74°C for 9-Acetylphenanthrene) .
Challenges and Contradictions
- Data Gaps: Direct experimental data on this compound is absent; comparisons rely on structural extrapolation.
- Substituent Position Sensitivity: highlights that even minor positional changes (e.g., -OCH₃ at C3 vs. C5 in phenyl derivatives) significantly alter physical properties, underscoring the need for precise synthetic control .
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